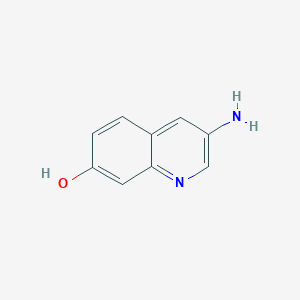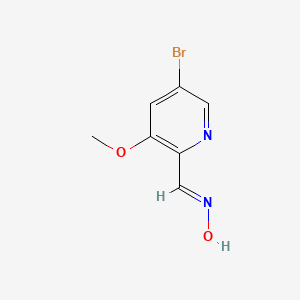
5-Bromo-3-methoxypicolinaldehyde oxime
Übersicht
Beschreibung
“5-Bromo-3-methoxypicolinaldehyde oxime” is a chemical compound with the empirical formula C7H7BrN2O2 . It has a molecular weight of 231.05 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound is COc1cc(Br)cnc1\C=N\O . The InChI string is 1S/C7H7BrN2O2/c1-12-7-2-5(8)3-9-6(7)4-10-11/h2-4,11H,1H3/b10-4+ .Wissenschaftliche Forschungsanwendungen
Synthesis and Analysis
5-Bromo-3-methoxypicolinaldehyde oxime and related compounds have been a subject of interest in the synthesis and spectral analysis. Balachander and Manimekalai (2017) synthesized and characterized similar compounds, focusing on their spectral properties and conducting computational analysis to predict favored conformations and molecular properties (Balachander & Manimekalai, 2017).
Radiochemistry and PET Imaging
In radiochemistry, specifically in the synthesis of novel nicotinic acetylcholine receptor ligands, 5-Bromo-3-methoxypicolinaldehyde oxime derivatives have been explored. Sihver et al. (1999) synthesized a novel ligand, [76Br]BAP, using a bromodestannylation method that included [76Br]bromide. They investigated its binding properties in vitro and in vivo in rat brain, with implications for positron emission tomography (PET) imaging (Sihver et al., 1999).
Synthesis of Nicotinic Acid Derivatives
The compound has also been used in the synthesis of substituted nicotinic acid scaffolds. Robert et al. (2006) reported the regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine, leading to the synthesis of novel C-4 and C-6 arylated 5-bromonicotinic acids, indicating potential applications in creating nicotinic acid derivatives (Robert et al., 2006).
Antioxidant Activity
Li et al. (2011) isolated and identified bromophenols, including derivatives similar to 5-Bromo-3-methoxypicolinaldehyde oxime, from the marine red alga Rhodomela confervoides. They evaluated these compounds for their antioxidant activities, indicating the potential use of these compounds in natural antioxidant applications (Li et al., 2011).
Pharmaceutical Manufacturing
Zhang et al. (2022) detailed an industrial process scale-up for the synthesis of a key intermediate, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound related to 5-Bromo-3-methoxypicolinaldehyde oxime. This process was aimed at manufacturing therapeutic SGLT2 inhibitors, indicating its relevance in pharmaceutical manufacturing (Zhang et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
(NE)-N-[(5-bromo-3-methoxypyridin-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7-2-5(8)3-9-6(7)4-10-11/h2-4,11H,1H3/b10-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQGIVOUQGZCMY-ONNFQVAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(N=CC(=C1)Br)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670149 | |
| Record name | (2E)-5-Bromo-3-methoxy-2-(nitrosomethylidene)-1,2-dihydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methoxypicolinaldehyde oxime | |
CAS RN |
1087659-33-3 | |
| Record name | (2E)-5-Bromo-3-methoxy-2-(nitrosomethylidene)-1,2-dihydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



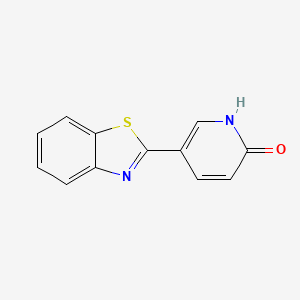
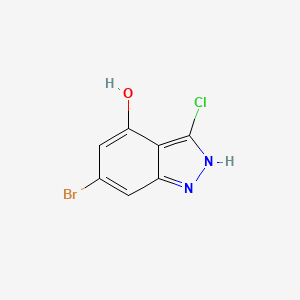
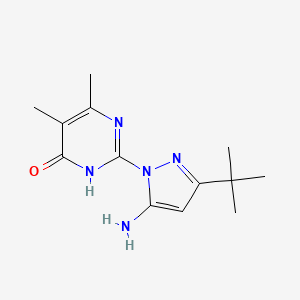
![2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride](/img/structure/B1384467.png)
![3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid](/img/structure/B1384468.png)
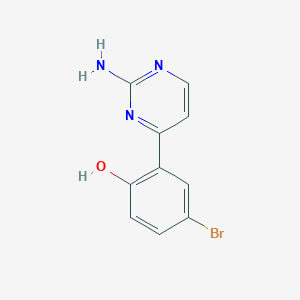
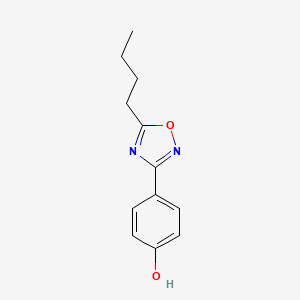
![4-(4-Aminophenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1384471.png)
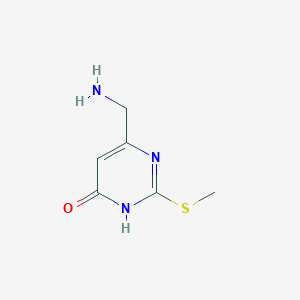
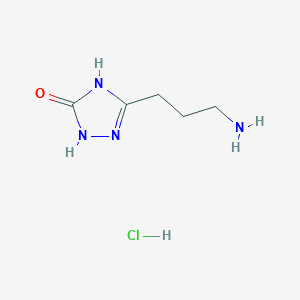
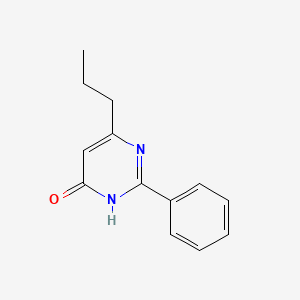
![3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384481.png)
![3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B1384482.png)
